サルビノール酸A

概要

説明

サルビア酸Aは、丹参(タンサン)として知られるSalvia miltiorrhizaの根から抽出された最も豊富な水溶性フェノール酸の1つです。この伝統的な中国医学は、何世紀にもわたって心臓血管疾患の治療に使用されてきました。 サルビア酸Aは、強力な抗酸化作用で知られており、さまざまな医学的状態における潜在的な治療効果について研究されてきました .

科学的研究の応用

Chemistry: It is used as a model compound for studying antioxidant mechanisms and developing new synthetic methods.

Biology: Research has shown its potential in modulating cellular pathways and protecting against oxidative stress.

Medicine: Salvianolic acid A has been investigated for its cardioprotective, neuroprotective, and anti-inflammatory effects. .

作用機序

サルビア酸Aは、複数の分子標的と経路を通じてその効果を発揮します。活性酸素種を除去し、酸化ストレスを抑制することによって、強力な抗酸化剤として機能します。また、炎症性サイトカインの阻害や免疫応答の調節など、さまざまなシグナル伝達経路を調節します。 さらに、内皮細胞を標的にし、白血球の内皮接着を減らすことにより、微小循環を改善し、虚血性損傷から保護することが示されています .

類似化合物の比較

サルビア酸Aは、サルビア酸B、サルビア酸C、およびサルビア酸Dを含むサルビア酸として知られる化合物群の一部です。これらのうち、サルビア酸Aは最も強力な抗酸化剤です。サルビア酸Bは最も豊富に存在しますが、サルビア酸CとDは、特定の生物活性を促進する独自の構造的特徴を持っています。 サルビア酸Aの独自性は、強力な抗酸化作用と複数の生物学的経路を調節する能力にあります .

結論

サルビア酸Aは、化学、生物学、医学、および産業においてさまざまな用途を持つ注目すべき化合物です。その強力な抗酸化作用とさまざまな生物学的経路を調節する能力は、それを貴重な科学研究の対象としています。サルビア酸Aとその誘導体に関する継続的な研究は、新しい治療戦略と健康製品の開発に有望です。

生化学分析

Biochemical Properties

Salvianolic acid A has been found to have potent anti-oxidative capabilities due to its polyphenolic structure . It is predicted to target multiple proteins and pathways to form a network that exerts systematic pharmacological effects . The cardiovascular protection of salvianolic acid A is not only because it acts as reactive oxygen species scavengers, but also due to the reduction of leukocyte-endothelial adherence, inhibition of inflammation and metalloproteinases expression from aortic smooth muscle cells, and indirect regulation of immune function .

Cellular Effects

Salvianolic acid A has been shown to have significant effects on various types of cells and cellular processes. It has been found to inhibit cell proliferation and the secretion of type I collagen and type III collagen in CFs . It also has been reported to have anti-inflammatory and antioxidant, myocardial ischemic protection, antithrombotic, neuroprotection, and anti-fibrosis activities .

Molecular Mechanism

Salvianolic acid A exerts its effects at the molecular level through several mechanisms. It has been found to activate AMPK phosphorylation through the Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ)/AMPK signaling pathway . Competitive binding of salvianolic acid A to target proteins to interrupt protein-protein interactions has also been found to be a mechanism of cardiovascular protection by salvianolic acid A .

Temporal Effects in Laboratory Settings

In both type 1 and type 2 diabetic animals, salvianolic acid A lowered fasting blood glucose (FBG) and fed blood glucose in a dose-dependent manner, as well as reduced 24-h food and water intake . In vitro, salvianolic acid A caused a dose-dependent increase in glucose consumption and enhanced glucose uptake .

Dosage Effects in Animal Models

In both type 1 and type 2 diabetic animals, salvianolic acid A lowered fasting blood glucose (FBG) and fed blood glucose in a dose-dependent manner, as well as reduced 24-h food and water intake .

Metabolic Pathways

Salvianolic acid A is involved in several metabolic pathways. It is predicted to target multiple proteins and pathways to form a network that exerts systematic pharmacological effects .

Transport and Distribution

Salvianolic acid A is well tolerated at all dose levels, following both single and multiple doses, with a low overall incidence of treatment-emergent adverse events (TEAEs) which appeared to be no dose-related . PBPK modeling suggested the transfer ability saturation of hepatic organic anion-transporting polypeptide 1B1 (OATP1B1) and P-glycoprotein (P-gp) might result in a relatively low distribution rate at higher doses .

Subcellular Localization

The subcellular localization of salvianolic acid A is yet to be fully understood. It is known that it is one of the most abundant water-soluble components extracted from Danshen .

準備方法

合成経路と反応条件

サルビア酸Aは、さまざまな化学プロセスによって合成することができます。一般的な方法の1つは、高性能液体クロマトグラフィー(HPLC)を用いた精製です。 この化合物は、エタノールまたはメタノールなどの溶媒を使用してSalvia miltiorrhizaから抽出され、その後、セファデックスクロマトグラフィーと分取クロマトグラフィーを使用して精製されます .

工業生産方法

サルビア酸Aの工業生産には、Salvia miltiorrhizaの根からの大規模抽出が含まれます。このプロセスには、溶媒抽出、それに続くクロマトグラフィーなどの精製工程が含まれます。 HPLCや質量分析法などの高度な技術を使用して、最終製品の純度と品質が保証されます .

化学反応の分析

反応の種類

サルビア酸Aは、次を含むさまざまな化学反応を起こします。

酸化: 異なる誘導体に変換することができます。

還元: 還元反応は、その構造を修飾し、生物活性を高めることができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応条件は、通常、所望の変換を確実にするために、制御された温度とpHレベルを伴います .

生成される主要な生成物

これらの反応から生成される主な生成物には、サルビア酸Aのさまざまな酸化および還元誘導体があります。 これらの誘導体は、しばしば強化された生物活性を示し、潜在的な治療用途について研究されています .

科学研究の応用

類似化合物との比較

Salvianolic acid A is part of a group of compounds known as salvianolic acids, which include salvianolic acid B, salvianolic acid C, and salvianolic acid D. Among these, salvianolic acid A is the most potent antioxidant. Salvianolic acid B is the most abundant, while salvianolic acid C and D have unique structural features that contribute to their specific bioactivities. The uniqueness of salvianolic acid A lies in its strong antioxidant properties and its ability to modulate multiple biological pathways .

Conclusion

Salvianolic acid A is a remarkable compound with diverse applications in chemistry, biology, medicine, and industry. Its potent antioxidant properties and ability to modulate various biological pathways make it a valuable subject of scientific research. Continued studies on salvianolic acid A and its derivatives hold promise for the development of new therapeutic strategies and health products.

生物活性

Salvianolic acid A (Sal A), a prominent compound derived from the traditional Chinese herb Salvia miltiorrhiza, has garnered significant attention for its diverse biological activities. This article aims to provide a comprehensive overview of Sal A's pharmacological effects, mechanisms of action, and therapeutic potential, supported by case studies and research findings.

Chemical Structure and Properties

Salvianolic acid A is a water-soluble phenolic compound characterized by its strong antioxidant properties. It exhibits potent free radical scavenging activity, which is crucial for its protective effects against oxidative stress-related diseases .

1. Antioxidant Activity

Sal A's ability to scavenge free radicals is one of its primary mechanisms. It reduces lipid peroxidation and protects cellular components from oxidative damage, thus playing a vital role in mitigating liver and pulmonary fibrosis .

2. Inhibition of Matrix Metalloproteinase-9 (MMP-9)

Research has identified Sal A as a competitive inhibitor of MMP-9, an enzyme implicated in cardiac fibrosis and hypertrophy. In studies involving spontaneously hypertensive rats (SHR), Sal A treatment significantly reduced heart fibrosis and hypertrophy by inhibiting MMP-9 activity .

3. Modulation of Fibrosis Pathways

Sal A has been shown to influence several signaling pathways involved in fibrosis:

- Hepatic Fibrosis : Sal A decreases the expression of α-smooth muscle actin (α-SMA) and transforming growth factor β1 (TGF-β1), both critical in liver fibrosis progression. It also promotes apoptosis in hepatic stellate cells (HSCs) while inhibiting their activation .

- Pulmonary Fibrosis : In models of bleomycin-induced pulmonary fibrosis, Sal A reduced collagen deposition and improved lung function by modulating fibroblast proliferation and apoptosis through the Smad signaling pathway .

1. Liver Protection

A study by Qiang et al. (2014) demonstrated that Sal A effectively prevented liver fibrosis in diabetic rats by reducing hepatocyte apoptosis and improving liver histology . The compound also lowered serum levels of aminotransferases, indicating hepatoprotective effects.

2. Cardiovascular Benefits

Sal A's inhibition of MMP-9 has implications for cardiovascular health, particularly in conditions characterized by increased cardiac remodeling due to hypertension .

3. Anti-Cancer Properties

Sal A has shown potential anti-cancer effects, particularly in breast cancer models where it inhibited tumor cell proliferation and metastasis through modulation of vascular integrity and signaling pathways related to tumor growth .

Case Studies

| Study | Model | Findings |

|---|---|---|

| Qiang et al. (2014) | STZ-induced diabetic rats | Reduced liver fibrosis; decreased α-SMA and TGF-β1 levels |

| Pan et al. (2014) | Bleomycin-induced pulmonary fibrosis in rats | Decreased collagen deposition; improved lung function |

| Zhao et al. (2023) | Breast cancer mouse model | Inhibited tumor metastasis; improved vascular integrity |

特性

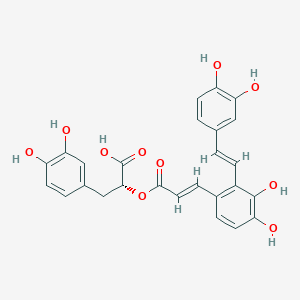

IUPAC Name |

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O10/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15/h1-12,23,27-31,33H,13H2,(H,34,35)/b6-1+,10-5+/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGFTDKNIWPMGF-UCPJVGPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316580 | |

| Record name | Salvianolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96574-01-5 | |

| Record name | Salvianolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96574-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salvianolic acid A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096574015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salvianolic acid A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salvianolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALVIANOLIC ACID A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51622542XO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。